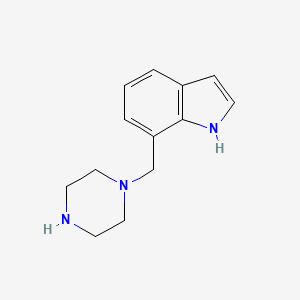
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with a propan-1-amine group. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
准备方法
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with propan-1-amine under appropriate reaction conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in substitution reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It is investigated for its role in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties. It is also employed in the formulation of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other similar compounds, such as:
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
1-(1H-1,2,4-Triazol-1-yl)butan-2-one: Another triazole derivative with applications in agriculture and medicine.
1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. Its distinct structure allows for unique interactions with biological targets and diverse applications in various fields.
属性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-4-6(8)7-9-5(2)10-11(7)3/h6H,4,8H2,1-3H3 |
InChI 键 |
JTRQABPPDDIGBS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=NC(=NN1C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)


![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)

![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)




